

In-Depth Technical Guide: PF-06767832 Binding Affinity and Kinetics

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Compound of Interest

Compound Name: PF-06767832

Cat. No.: B610010

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Abstract

PF-06767832 is a potent and selective positive allosteric modulator (PAM) and agonist of the M1 muscarinic acetylcholine receptor (M1 mAChR). Developed by Pfizer, this small molecule has been investigated for its potential therapeutic benefits in cognitive disorders such as Alzheimer's disease and schizophrenia. This document provides a comprehensive technical overview of the binding affinity and kinetics of **PF-06767832**, including detailed experimental methodologies and a summary of its interaction with the M1 receptor.

Introduction

The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), plays a crucial role in mediating cognitive functions, including learning and memory. Selective activation of the M1 receptor is a promising therapeutic strategy for neurological disorders characterized by cholinergic deficits. **PF-06767832** acts as a PAM-agonist, meaning it not only enhances the binding and efficacy of the endogenous ligand, acetylcholine (ACh), but also possesses intrinsic agonist activity at the M1 receptor.^[1] This dual mechanism of action offers a potential advantage in modulating M1 receptor signaling for therapeutic benefit.

Binding Affinity and Functional Potency

The interaction of **PF-06767832** with the M1 muscarinic receptor has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional potency.

Table 1: Binding Affinity of PF-06767832 at the M1 Receptor

Parameter	Value	Description
pKi	6.3	Negative logarithm of the inhibition constant (Ki), indicating the binding affinity of PF-06767832 to the M1 receptor.

Note: A specific Kd value has not been publicly disclosed. The pKi value is derived from radioligand binding assays.

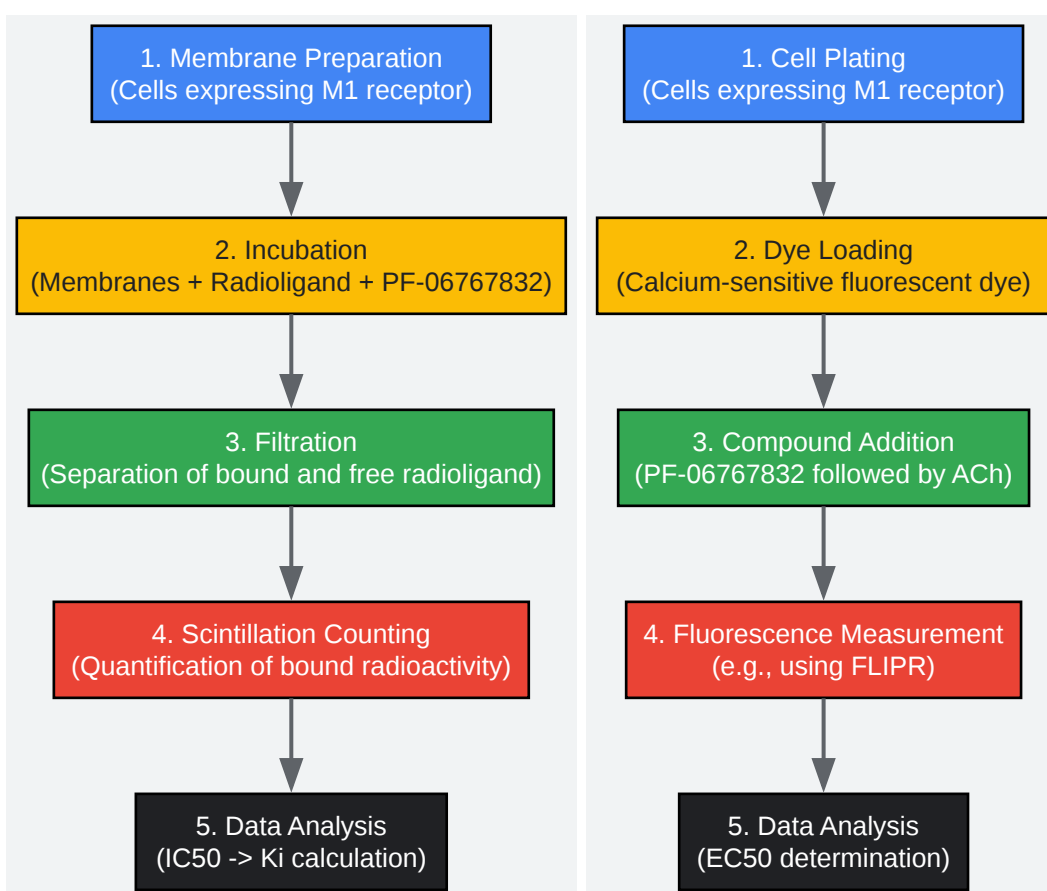
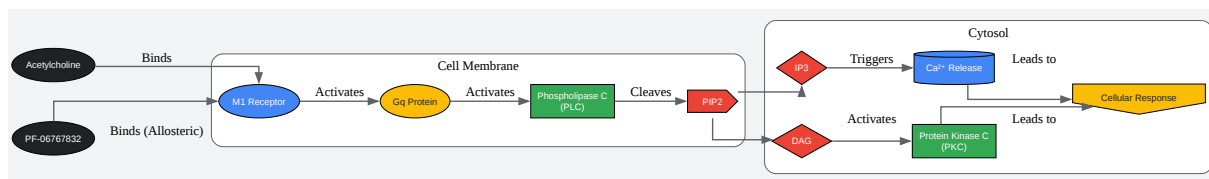
Table 2: Functional Potency and Selectivity of PF-06767832

Parameter	Value	Description
EC50 (M1 PAM)	60 nM	The half maximal effective concentration for positive allosteric modulation at the M1 receptor, determined via a FLIPR calcium mobilization assay.[1]
pEC50	7.2	The negative logarithm of the EC50 value.
Selectivity	~180-fold for M1 over M2-M5	Demonstrates high selectivity for the M1 receptor subtype over other muscarinic receptors.
Cooperativity ($\alpha\beta$ value)	126	A measure of the positive cooperativity between PF-06767832 and acetylcholine in intracellular calcium assays, indicating a strong enhancement of ACh's effect.

Note: Specific kinetic parameters such as association (k_{on}) and dissociation (k_{off}) rates for **PF-06767832** at the M1 receptor have not been publicly disclosed.

Signaling Pathway

PF-06767832 modulates the canonical Gq-coupled signaling pathway of the M1 muscarinic receptor. Upon binding of an agonist (like acetylcholine, potentiated by **PF-06767832**) or the intrinsic agonist activity of **PF-06767832** itself, the M1 receptor undergoes a conformational change. This activates the associated Gq protein, leading to a cascade of intracellular events.



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References

- 1. medchemexpress.com [medchemexpress.com]
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